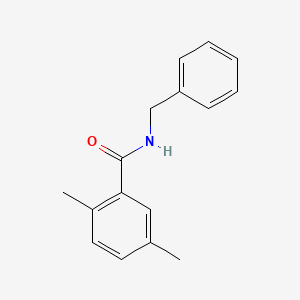

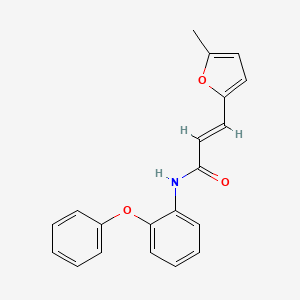

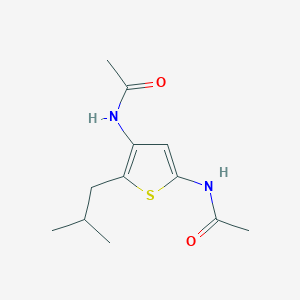

![molecular formula C13H11N3O2 B5804652 N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5804652.png)

N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide and related derivatives typically involves condensation reactions, facilitated by catalysts such as carbodiimide. Studies have explored the synthesis of similar compounds by employing 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole condensation catalysis, highlighting a convenient and fast method for obtaining these compounds, confirmed by IR, 1H NMR, and elemental analyses (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds, such as benzimidazolyl acetamides, has been extensively studied using X-ray crystallography and NMR techniques. These studies reveal the presence of intramolecular hydrogen bonding, which stabilizes the molecular conformation and contributes to an extended planar structural pattern (Banerjee et al., 1991).

作用機序

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, exhibit a wide range of biological activities including anticancer . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Mode of Action

Benzimidazole derivatives are known to interact with their targets and cause changes that contribute to their anticancer activity . The specific interactions and resulting changes would depend on the specific targets and the biochemical pathways involved.

Biochemical Pathways

Benzimidazole derivatives are known to affect various mechanisms of action as anticancer agents . The affected pathways and their downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

It is known that in mammals, similar compounds like fuberidazole are rapidly metabolised by hydrolysis and hydroxylation . Elimination is mainly in the urine . These properties would impact the bioavailability of the compound.

Result of Action

Benzimidazole derivatives are known to exhibit anticancer activities , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide. For instance, it is known that similar compounds like fuberidazole are stable to hydrolysis in pure water, under sterile conditions, but sensitive to light . These factors could potentially influence the action and efficacy of N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide.

将来の方向性

特性

IUPAC Name |

N-[2-(furan-2-yl)-3H-benzimidazol-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-8(17)14-9-4-5-10-11(7-9)16-13(15-10)12-3-2-6-18-12/h2-7H,1H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUWMPAQQXMMFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24809812 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[2-(furan-2-yl)-1H-benzimidazol-5-yl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

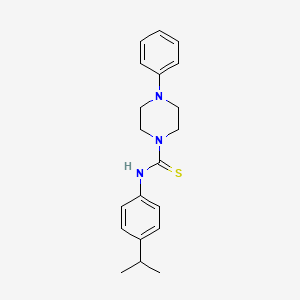

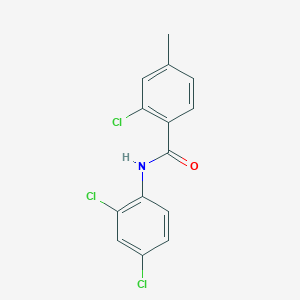

![1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5804580.png)

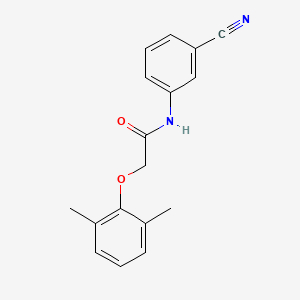

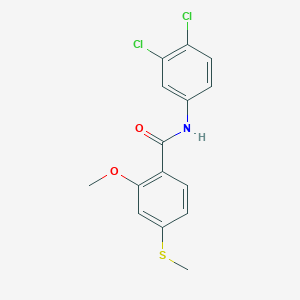

![5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5804588.png)

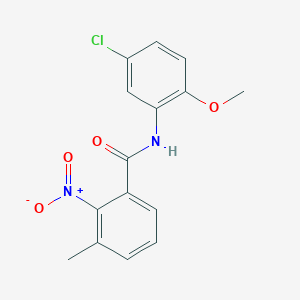

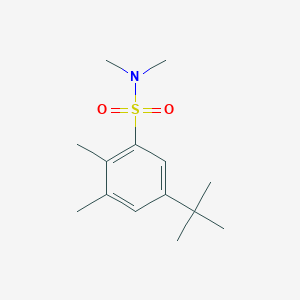

![tert-butyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5804633.png)

![N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea](/img/structure/B5804676.png)

![3-(2-methylphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5804699.png)